molecular formula C8H20Cl2N2 B1508688 2-(tert-Butyl)piperazine dihydrochloride CAS No. 1159812-65-3

2-(tert-Butyl)piperazine dihydrochloride

Cat. No.: B1508688
CAS No.: 1159812-65-3
M. Wt: 215.16 g/mol
InChI Key: FKVAHPAJPGKVHW-UHFFFAOYSA-N
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Description

2-(tert-Butyl)piperazine dihydrochloride is a chemical compound with the molecular formula C8H18N2·2HCl. It is a derivative of piperazine, a versatile organic compound used in various scientific and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butyl)piperazine dihydrochloride typically involves the reaction of tert-butylamine with piperazine in the presence of hydrochloric acid. The reaction proceeds under controlled conditions, often requiring heating and the use of a solvent such as ethanol or methanol.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-(tert-Butyl)piperazine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using alkyl halides or other electrophiles.

Major Products Formed: The reactions of this compound can yield a variety of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(tert-Butyl)piperazine dihydrochloride has several scientific research applications, including:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive compounds.

  • Biology: The compound is used in biological studies to investigate its effects on cellular processes and enzyme activities.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.

  • Industry: It is utilized in the manufacturing of specialty chemicals and materials.

Comparison with Similar Compounds

  • Piperazine

  • N-methylpiperazine

  • N-ethylpiperazine

  • N-benzylpiperazine

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Properties

IUPAC Name

2-tert-butylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-8(2,3)7-6-9-4-5-10-7;;/h7,9-10H,4-6H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVAHPAJPGKVHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CNCCN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40725482
Record name 2-tert-Butylpiperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159812-65-3
Record name 2-tert-Butylpiperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(tert-Butyl)piperazine dihydrochloride
Reactant of Route 2
2-(tert-Butyl)piperazine dihydrochloride
Reactant of Route 3
2-(tert-Butyl)piperazine dihydrochloride
Reactant of Route 4
2-(tert-Butyl)piperazine dihydrochloride
Reactant of Route 5
2-(tert-Butyl)piperazine dihydrochloride
Reactant of Route 6
2-(tert-Butyl)piperazine dihydrochloride

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